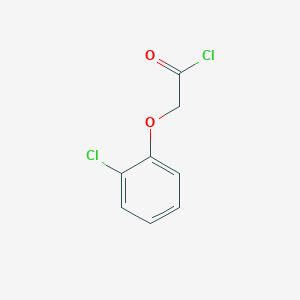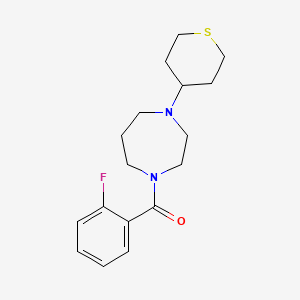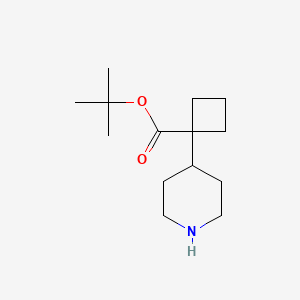
1-(difluoromethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group, making it a valuable entity in the realm of organic chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxamide with difluoromethylating agents under specific conditions. Industrial production methods often employ continuous flow processes to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the difluoromethyl group under appropriate conditions.
Common Reagents and Conditions: Reagents such as ClCF2H, LiAlH4, and various bases are frequently used in these reactions. .
Applications De Recherche Scientifique
1-(Difluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carboxamide primarily involves the inhibition of specific enzymes. For instance, its derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts cellular respiration, leading to the compound’s effectiveness as a fungicide .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other difluoromethylated pyrazole derivatives:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is also used as an intermediate in the synthesis of fungicides and exhibits similar enzyme inhibition properties.
Pydiflumetofen: Another difluoromethylated pyrazole derivative, pydiflumetofen, is used as a broad-spectrum fungicide and shares a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKABLDESYLYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2956715.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2956731.png)
